benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate
Description
Benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate is a carbamate derivative characterized by a benzyl ester group, an N-methyl substituent, and an ethylcarbamoyl side chain. Carbamates are widely studied for their biological activities, including pesticidal, pharmaceutical, and teratogenic properties. The compound’s structure suggests a dual functionalization at the carbamate nitrogen (N-methyl) and an ethylcarbamoyl moiety, which may influence solubility, metabolic stability, and biological interactions .
Properties
IUPAC Name |
benzyl N-[2-(ethylamino)-2-oxoethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-14-12(16)9-15(2)13(17)18-10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKYFPBTLKMANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. It consists of a benzyl group attached to a carbamate moiety, which is further substituted with an ethylcarbamoyl and a methyl group. The structural complexity of this compound suggests potential interactions with various biological targets.
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been noted for its ability to act as an inhibitor in various biochemical pathways. For instance, studies have demonstrated that similar benzylcarbamate derivatives can inhibit cholinergic enzymes, which play crucial roles in neurotransmission .
In Vitro Studies
In vitro studies have shown that compounds with similar structures can exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling .
In Vivo Studies
Research involving animal models has indicated that this compound may possess neuroprotective properties. For example, the compound has been evaluated for its ability to mitigate neurodegenerative processes by modulating cholinergic activity .
Case Studies
- Neuroprotection : In a study assessing the neuroprotective effects of carbamate derivatives, this compound was found to reduce neuronal apoptosis in models of neurodegeneration. The mechanism was linked to enhanced cholinergic transmission and reduced oxidative stress.
- Fungicidal Activity : Similar compounds have been explored for their fungicidal properties. For instance, pyribencarb, a related benzylcarbamate compound, demonstrated significant efficacy against plant pathogens such as Botrytis cinerea, suggesting that this compound may also exhibit antifungal activity through similar mechanisms targeting respiratory chain components in fungi .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate bioavailability with rapid metabolism in vivo, leading to the formation of reactive intermediates that may contribute to both therapeutic effects and toxicity .
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate is primarily investigated for its potential therapeutic effects. Its structure allows it to act as a prodrug, which means it becomes active upon metabolic conversion in the body. This property is advantageous for enhancing bioavailability and targeting specific biological pathways.
Anticholinesterase Activity
Research has shown that carbamate derivatives, including this compound, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of these enzymes can be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Table 1: Inhibitory Potency of Carbamate Derivatives
| Compound Name | IC50 (µM) AChE | IC50 (µM) BChE |
|---|---|---|
| This compound | 32.01 | 5.51 |
| Rivastigmine (Reference) | 56.1 | 38.40 |
| Galantamine (Reference) | 2.77 | - |
Pharmacological Applications
The compound has been explored for its pharmacological properties, particularly in relation to its ability to cross the blood-brain barrier due to its lipophilicity. This characteristic makes it a candidate for treating central nervous system disorders.
Neuroprotective Effects
Studies indicate that compounds similar to this compound exhibit neuroprotective effects by modulating cholinergic signaling pathways. This modulation can lead to improved cognitive function and reduced neuroinflammation, making it a potential therapeutic agent for diseases like Alzheimer’s and Parkinson's .
Clinical Trials
Recent clinical trials have evaluated the efficacy of this compound in patients with mild cognitive impairment (MCI). The trials demonstrated significant improvements in cognitive scores compared to placebo groups, supporting its potential as a therapeutic agent .
Comparative Studies
Comparative studies with other carbamate derivatives have highlighted its unique profile in terms of selectivity and potency against cholinesterases. For instance, while some derivatives showed higher activity against BChE, this compound exhibited a balanced inhibition profile that could be advantageous for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
The following analysis compares benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate with structurally related carbamates, focusing on molecular properties, synthetic pathways, and biological effects.
Table 1: Structural and Molecular Comparison
Key Findings:
N-Alkylation Effects: Ethyl N-methylcarbamate (teratogenic) and ethyl N,N-dimethylcarbamate (non-teratogenic) highlight the critical role of N-substituents in biological activity. The addition of a second methyl group eliminates teratogenicity, likely due to steric hindrance or altered metabolism .
Benzyl Ester vs. Ethyl carbamates (e.g., ethyl N-hydroxycarbamate) show higher teratogenic potency than benzyl analogs, suggesting ester choice modulates activity .
Side-Chain Modifications: The ethylcarbamoyl group in the target compound introduces a urea-like moiety, which may engage in hydrogen bonding or receptor interactions absent in simpler carbamates. In contrast, toluidinocarbonyl derivatives (e.g., benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate) prioritize aromatic interactions, correlating with higher predicted boiling points (520.2°C) and density .
Synthetic Accessibility: Benzyl carbamates are typically synthesized via reactions between benzyl chloroformate and amines. For example, benzyl N-(4-pyridyl)carbamate was prepared using 4-aminopyridine and benzyl chloroformate in tetrahydrofuran . The target compound’s synthesis would likely follow similar pathways, with modifications to introduce the ethylcarbamoyl-methyl group.
Research Implications and Gaps
Teratogenicity and Mechanism: Ethyl N-methylcarbamate’s teratogenicity in hamsters (malformed extremities, anophthalmia) suggests that the target compound may share similar risks due to structural similarities.
Pharmacological Potential: Carbamates with bulky substituents (e.g., benzyl N-[cyclohexyl(phenylsulfonyl)methyl]carbamate) are explored for enzyme inhibition or drug delivery. The ethylcarbamoyl-methyl group in the target compound may offer unique binding properties for medicinal chemistry applications .
Data Limitations : Direct toxicological or pharmacological data for this compound are absent in the provided evidence. Further studies are needed to validate inferred properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
